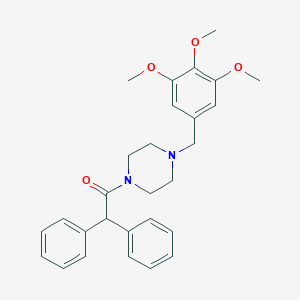
1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as 4-FPP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of piperazine derivatives and has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has also been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its effects may be dose-dependent, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Another area of interest is its effects on neuroplasticity and neurogenesis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine and its potential therapeutic uses.
Synthesemethoden
The synthesis of 1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine involves the reaction of 4-fluorobenzyl chloride with 4-methoxybenzoyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential therapeutic properties in various fields such as psychiatry, neurology, and pharmacology. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of conditions such as anxiety disorders, depression, and schizophrenia.
Eigenschaften
Produktname |
1-(4-Fluorobenzyl)-4-(4-methoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C19H21FN2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)14-15-2-6-17(20)7-3-15/h2-9H,10-14H2,1H3 |
InChI-Schlüssel |
IIFCYAZCYJLGIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)


![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
